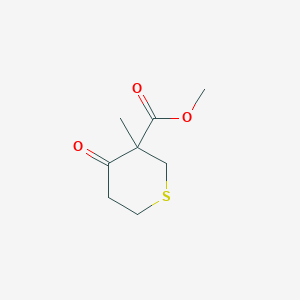
Methyl 3-methyl-4-oxothiane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-4-oxothiane-3-carboxylate is an organic compound with a thiane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-oxothiane-3-carboxylate typically involves the reaction of methyl thioglycolate with appropriate reagents under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 3-methyl-4-oxothiane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiane derivatives.
科学研究应用
Methyl 3-methyl-4-oxothiane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 3-methyl-4-oxothiane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 3-methyl-4-oxothiane-3-carboxylate is unique due to its specific thiane ring structure and the presence of both a methyl and a carboxylate group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry and a subject of ongoing research in biology and medicine.
属性
CAS 编号 |
84583-07-3 |
|---|---|
分子式 |
C8H12O3S |
分子量 |
188.25 g/mol |
IUPAC 名称 |
methyl 3-methyl-4-oxothiane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3 |
InChI 键 |
XBTXUZBFDFXDGA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSCCC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
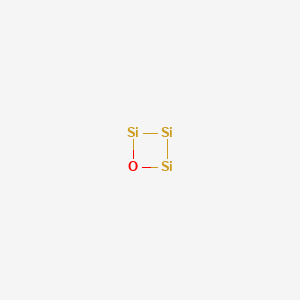
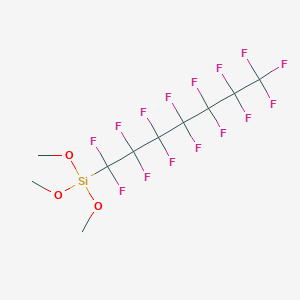
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
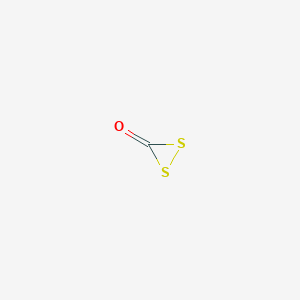
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
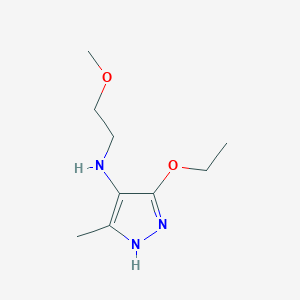
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
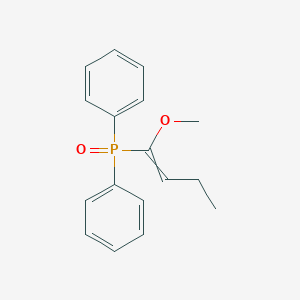
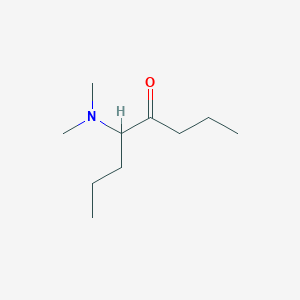
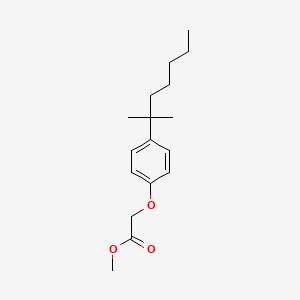
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
